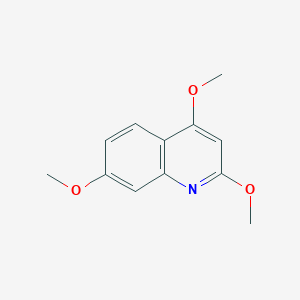

2,4,7-Trimethoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

51179-17-0 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2,4,7-trimethoxyquinoline |

InChI |

InChI=1S/C12H13NO3/c1-14-8-4-5-9-10(6-8)13-12(16-3)7-11(9)15-2/h4-7H,1-3H3 |

InChI Key |

XUYSBGBDEVKTKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Trimethoxyquinolines

Classical and Modern Synthetic Routes to the Quinoline (B57606) Core

The construction of the quinoline skeleton can be achieved through numerous pathways, each offering distinct advantages in terms of substrate scope and substitution patterns. From historic one-pot reactions to modern microwave-assisted protocols, these methods provide a versatile toolkit for organic chemists.

Doebner Multi-Component Reactions for Quinoline-4-Carboxylic Acid Derivatives

The Doebner reaction, a three-component condensation, provides a direct route to quinoline-4-carboxylic acids. This reaction typically involves an aniline, an aldehyde, and pyruvic acid. nih.govnih.gov A modified, eco-friendly Doebner hydrogen transfer strategy has been developed, offering advantages such as mild reaction conditions, excellent conversion rates, a broad substrate scope, and shorter reaction times. tandfonline.combohrium.comresearchgate.net This approach utilizes p-toluenesulfonic acid (p-TSA) as a catalyst in a green solvent system of water and ethylene glycol. tandfonline.combohrium.com The reaction is effective for anilines bearing both electron-donating and electron-withdrawing groups. nih.govtandfonline.com

| Reactants | Catalyst | Solvent System | Reaction Time | Yield | Reference |

| Aryl Amine, Aryl Aldehyde, Pyruvate | p-TSA | Water/Ethylene Glycol | ~3 hours | High | tandfonline.com |

| 6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | Various | Ethanol or H₂NSO₃H solution | - | Low | nih.gov |

This table presents data on modified Doebner reactions for the synthesis of quinoline-4-carboxylic acids.

Skraup Quinoline Synthesis and its Adaptations

The Skraup synthesis, one of the oldest methods for quinoline preparation, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.netwikipedia.orgslideshare.net The reaction proceeds through the in-situ dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. pharmaguideline.com While a classic method, the traditional Skraup reaction is known for its often violent nature and harsh conditions. nih.govresearchgate.net Modifications to this method have been explored to improve safety and efficiency, including the use of ionic liquids and microwave irradiation. nih.goviipseries.org Substituted anilines can be used to produce substituted quinolines. pharmaguideline.comscribd.com

| Reactants | Conditions | Key Features | Reference |

| Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Heating | Archetypal, can be violent | wikipedia.org |

| Aromatic Amine, Glycerol, Sulfuric Acid, Oxidizing Agent | High Temperature | Forms quinoline with substituents from the original amine | researchgate.net |

| Substituted Anilines, Glycerol, Sulfuric Acid, Oxidizing Agent | Acidic | Allows for synthesis of substituted quinolines | scribd.com |

This table summarizes the key aspects of the Skraup quinoline synthesis.

Microwave-Assisted Synthetic Protocols for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netbenthamdirect.comnih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives. researchgate.netbenthamdirect.comnih.govtandfonline.com For instance, the microwave-assisted synthesis of quinoline-4-carboxylic acids from isatins and ketones in a basic medium has been shown to be rapid and efficient. tandfonline.com Similarly, a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been achieved under microwave irradiation. acs.org The combination of multi-component reactions and microwave assistance offers a rapid and cost-effective strategy for creating diverse quinoline-based compounds. acs.org

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| Quinoline-4-carboxylic acid synthesis | Isatins, Acyclic/Cyclic Ketones | Basic medium, MWI | Rapid, efficient, greater yields | tandfonline.com |

| Three-component synthesis of quinoline hybrids | Formyl-quinoline derivatives, Primary heterocyclic amines, Cyclic 1,3-diketones | DMF, MWI, 125–135 °C | Efficient, catalyst-free, one-pot | acs.org |

| Skraup synthesis adaptation | 2,6-diaminotoluene, glycerol, sulfuric acid, arsenic pentoxide | MWI | Significant decrease in reaction time | nih.gov |

This table highlights the benefits of using microwave irradiation in the synthesis of quinoline derivatives.

Cyclization Reactions from Substituted Anilines and Carbonyl Precursors

Several named reactions facilitate the construction of the quinoline core through the cyclization of substituted anilines with various carbonyl-containing precursors. The Combes synthesis, for example, involves the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized with heat. iipseries.orgslideshare.netpharmaguideline.com The Friedländer synthesis offers another route, involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.comnih.gov These methods provide access to a wide range of substituted quinolines depending on the choice of starting materials.

| Synthesis Name | Precursors | Key Intermediate/Step | Product Type | Reference |

| Combes | Aniline, 1,3-Dicarbonyl compound | β-amino enone | 2,4-disubstituted quinoline | iipseries.org |

| Friedländer | 2-Aminobenzaldehyde/ketone, Compound with α-methylene carbonyl | Condensation | 2-substituted quinoline | pharmaguideline.com |

| Pfitzinger | Isatin, Carbonyl compound | Isatoic acid | Quinoline-4-carboxylic acid | pharmaguideline.com |

This table compares different cyclization reactions for quinoline synthesis starting from substituted anilines.

Quinoline Skeleton Construction from 2-Aminochalcones

An environmentally friendly and efficient method for the synthesis of 2-substituted quinolines involves the cyclization of 2-aminochalcones. organic-chemistry.orgfigshare.comacs.orgnih.gov This transformation can be effectively catalyzed by benzylamine in water, offering a green synthetic route. organic-chemistry.orgfigshare.comacs.orgnih.gov The protocol demonstrates a broad substrate scope, good functional group tolerance, and allows for easy product isolation by simple filtration. figshare.comacs.org Mechanistic studies suggest the reaction proceeds through a conjugate addition of benzylamine to the 2-aminochalcone, followed by condensation and subsequent elimination of the catalyst. acs.org This method is also scalable, making it practical for larger-scale synthesis. organic-chemistry.orgfigshare.com

| Catalyst | Solvent | Key Advantages | Substrate Scope | Reference |

| Benzylamine | Water | Simple operation, easy product isolation, catalyst recycling, gram-scale synthesis | Various 2-aminochalcones | organic-chemistry.orgfigshare.comacs.org |

This table outlines the key features of the on-water synthesis of 2-substituted quinolines from 2-aminochalcones.

Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of specific X-ray crystallography studies for the compound 2,4,7-Trimethoxyquinoline. While the broader quinoline (B57606) scaffold and its various derivatives are extensively studied, detailed structural elucidation of this particular molecule via single-crystal X-ray diffraction has not been publicly reported.

In the context of quinoline derivatives, X-ray crystallography has been instrumental in confirming molecular structures, establishing stereochemistry, and understanding substituent effects on the planarity and electronic properties of the heterocyclic ring system. For instance, studies on related compounds, such as various substituted 2,4-dimethoxyquinolines and other methoxyquinoline isomers, have provided valuable information on how the positions of methoxy (B1213986) groups influence crystal packing through weak hydrogen bonds and π-π stacking interactions.

Although no specific crystallographic data tables for this compound can be presented, the general expectation for a crystalline sample would be the determination of its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). Subsequent structure refinement would yield precise atomic coordinates, from which all intramolecular distances and angles could be calculated.

The lack of a published crystal structure for this compound represents a gap in the complete structural characterization of this compound. Future crystallographic studies would be invaluable for providing a definitive solid-state conformation and for enabling detailed comparisons with computational models and other spectroscopic data. Such research would contribute to a more comprehensive understanding of the structure-property relationships within this family of methoxylated quinolines.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4,7-Trimethoxyquinoline. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn allows for the prediction of a wide range of chemical and physical properties.

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are used to investigate the electronic properties of molecules, predicting geometries, reaction energies, and spectroscopic signatures. scirp.org For quinoline (B57606) derivatives, DFT has been successfully applied to analyze structure, reactivity, and electronic properties. nih.govrsc.org A popular functional for such studies is B3LYP, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide reliable results. tandfonline.comacadpubl.eu

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. malariaworld.org For this compound, this involves calculating the total energy of the molecule for various arrangements of its atoms and finding the geometry with the minimum energy.

DFT calculations, particularly with the B3LYP functional, are highly effective for optimizing the geometry of quinoline derivatives. malariaworld.org The process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For the quinoline core of this compound, the structure is expected to be nearly planar. The orientation of the three methoxy (B1213986) groups (-OCH₃) relative to the quinoline ring is of particular interest. Rotations around the C-O bonds can lead to different conformers (rotational isomers). Conformer analysis involves optimizing each potential conformer to identify the global minimum energy structure, which represents the most stable and populated form of the molecule under normal conditions.

A hypothetical table of selected optimized geometric parameters for the quinoline core of this compound, as would be predicted by DFT/B3LYP calculations, is presented below.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | N1-C2 | 1.315 |

| Bond Length | C2-C3 | 1.428 |

| Bond Length | C3-C4 | 1.365 |

| Bond Length | C4-C10 | 1.419 |

| Bond Length | C9-N1 | 1.373 |

| Bond Angle | C9-N1-C2 | 117.5 |

| Bond Angle | N1-C2-C3 | 123.1 |

| Bond Angle | C2-C3-C4 | 119.2 |

| Bond Angle | C3-C4-C10 | 118.8 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. pku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). pku.edu.cn

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests that the molecule is more reactive. rsc.org

For this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, while the electronegative nitrogen atom and the aromatic system influence both the HOMO and LUMO. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. The HOMO is typically distributed over the electron-rich parts of the molecule, whereas the LUMO is located on the electron-deficient regions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Note: These values are representative for a methoxy-substituted quinoline and would be determined precisely via DFT calculation.

From these orbital energies, global reactivity descriptors can be calculated:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / (2η)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of the molecule, which is determined by the combination of its nuclei and electrons. uni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential. researchgate.net

Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy groups due to their high electronegativity and lone pairs of electrons. These areas represent the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The most positive potential (blue) would be located on the hydrogen atoms, particularly those of the quinoline ring. This visualization is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

While FMO and MEP analyses provide a general picture of reactivity, Fukui functions offer a more quantitative, atom-specific measure of reactivity. tandfonline.com Named after Kenichi Fukui, these functions describe how the electron density at a specific point in the molecule changes when an electron is added or removed. acadpubl.eu This allows for the identification of the most reactive atoms for nucleophilic, electrophilic, and radical attacks.

The Fukui functions are typically condensed to atomic centers to provide a set of values for each atom in the molecule. There are three main types:

f+: Measures reactivity towards a nucleophilic attack (electron acceptance). The atom with the highest f+ value is the most likely site for a nucleophile to attack.

f-: Measures reactivity towards an electrophilic attack (electron donation). The atom with the highest f- value is the most probable site for an electrophile to attack.

f0: Measures reactivity towards a radical attack.

For this compound, calculations would likely show high f- values on the electron-rich carbon atoms of the quinoline ring, influenced by the methoxy groups, making them susceptible to electrophilic substitution. The highest f+ values might be found on specific carbon atoms within the pyridine (B92270) part of the ring, indicating sites for potential nucleophilic attack.

The Hartree-Fock (HF) method is one of the foundational ab initio methods in quantum chemistry. gatech.edu It approximates the many-electron wavefunction of a system as a single Slater determinant, which is constructed from a set of one-electron wavefunctions (orbitals). wikipedia.org The method operates on a self-consistent field (SCF) principle: it iteratively refines the orbitals until the solution is stable and the electronic energy is minimized. insilicosci.com

While DFT includes electron correlation effects through the exchange-correlation functional, the HF method neglects electron correlation, considering only the average repulsion between electrons. This simplification makes HF computationally less expensive than many post-HF methods but also generally less accurate for calculating energies. tandfonline.com However, HF theory provides a qualitatively correct description of electronic structure and is often an excellent starting point for more advanced calculations. gatech.edu It is particularly useful for geometry optimizations of well-behaved, closed-shell organic molecules. tandfonline.com

In the study of this compound, the HF method, often with a basis set like 6-311G(d,p), can be used to perform geometry optimization. tandfonline.com The resulting structural parameters can then be compared with those obtained from DFT calculations and experimental data (if available) to assess the impact of electron correlation on the molecular geometry. While the bond lengths and angles from HF are typically reasonable, DFT results are generally in closer agreement with experimental values. tandfonline.com

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By integrating Newton's equations of motion, MD simulations provide a trajectory of a system, offering deep insights into the conformational dynamics and stability of molecules like this compound and its complexes with biological targets. nih.govnih.gov

The primary goal of these simulations is to explore the conformational landscape of a molecule, which refers to the full range of three-dimensional shapes a molecule can adopt. scispace.com Research suggests that the bioactive conformations of small molecules are not always the most populated or lowest energy states in a solution. scispace.com MD simulations allow for the sampling of these various conformations, which is crucial because the biological activity of a compound is intrinsically linked to its shape and ability to fit into the binding site of a target protein. scispace.com The stability of a ligand-protein complex, once formed, can also be evaluated through MD simulations by analyzing parameters like the radius of gyration, which indicates the compactness of the complex over the simulation period. nih.gov

In Silico Screening and Molecular Docking Studies of Ligand-Target Interactions

In silico screening and molecular docking are fundamental techniques in computational drug discovery used to predict the binding orientation and affinity of a small molecule to a target protein. derpharmachemica.compnrjournal.com Molecular docking algorithms screen large libraries of compounds, orienting and scoring them within the binding site of a target. derpharmachemica.com This process helps in identifying potential "hits" that can be further investigated.

The primary aim of docking is to predict the correct binding geometry of a ligand, like this compound, within a target's active site. derpharmachemica.com The strength of the interaction is typically quantified by a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding affinity. pnrjournal.com Key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, are identified during this process. researchgate.netscispace.com For example, studies on quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have utilized docking to predict binding modes and scores, using known inhibitors as reference compounds. derpharmachemica.com

Table 1: Example Docking Scores of Potential Kinase Inhibitors from In Silico Screening

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Luteolin | ERK2 | -10.1 | nih.gov |

| Hispidulin | ERK2 | -9.86 | nih.gov |

| Isorhamnetin | ERK2 | -9.76 | nih.gov |

| Indirubin | ALK | -9.324 | pnrjournal.com |

| Xanthoangelol | ALK | -9.254 | pnrjournal.com |

| Curcumin | ALK | -9.025 | pnrjournal.com |

Network Pharmacology Approaches for Biological Pathway and Target Identification

Network pharmacology is a holistic approach that integrates systems biology and computational techniques to understand the complex interactions between drug molecules, their multiple targets, and biological pathways. plos.org This methodology is particularly useful for elucidating the mechanisms of action of compounds like this compound, which may interact with multiple targets within a cell.

The process begins by identifying the potential targets of a compound using databases and computational predictions. nih.gov Simultaneously, genes and proteins associated with a specific disease are collected from various databases. mdpi.com By finding the intersection between the drug's potential targets and the disease-related targets, a set of key therapeutic targets is identified. nih.gov These targets are then used to construct a protein-protein interaction (PPI) network, which maps the complex interplay between these proteins. mdpi.com

Analysis of this network allows for the identification of "hub" genes or proteins, which are highly connected nodes that often play a critical role in the biological system. mdpi.com Subsequently, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on these key targets. mdpi.comnih.gov This reveals the biological processes, molecular functions, and signaling pathways that are most significantly affected by the compound. nih.gov For example, network pharmacology has been used to show that active compounds in medicinal plants may exert their effects against diseases by modulating pathways like the PI3K-Akt and MAPK signaling pathways. mdpi.comnih.gov This approach provides a comprehensive view of a compound's mechanism, moving beyond the "one drug, one target" paradigm to a more systemic "multi-component, multi-target" understanding. plos.org

Analysis of Electrophilicity-Based Charge Transfer (ECT) and Charge Transfer (ΔN)

The concepts of Electrophilicity-Based Charge Transfer (ECT) and the amount of Charge Transfer (ΔN) are theoretical methods used to quantify the electronic interaction between molecules. researchgate.netsamsun.edu.tr These analyses are particularly valuable for understanding how a compound like this compound might interact with biological macromolecules, such as DNA. A charge-transfer interaction involves the transfer of an electron from an electron-donating molecule to an electron-accepting molecule. nih.gov

The ECT method helps determine the electrophilic or nucleophilic nature of a molecule and its potential interaction partner. researchgate.net By calculating ECT values, researchers can predict the direction of electron flow in a reaction. For instance, in a study of a dihydrobenzo[H]quinoline derivative, ECT and ΔN results indicated that electrons were transferred from the DNA base adenine (B156593) to the quinoline molecule, establishing adenine as the electron donor and the quinoline as the electron acceptor. researchgate.net Conversely, other DNA bases like guanine, cytosine, and thymine (B56734) showed electrophilic character, with electrons flowing from the quinoline molecule to these bases. researchgate.net

The charge transfer (ΔN) value quantifies the fraction of electrons transferred between two interacting molecules. These calculations, often performed using Density Functional Theory (DFT), provide insight into the stability and reactivity of the resulting complex. samsun.edu.tr The study of charge-transfer complexes, often characterized by distinct color changes and new absorption bands in UV-Vis spectroscopy, helps to elucidate the fundamental electronic interactions that can underpin a molecule's biological activity. nih.govmdpi.com

Table 2: Example ECT Values for DNA Bases

| DNA Base | ECT Value | Reference |

|---|---|---|

| Adenine | 0.459004 | researchgate.net |

| Guanine | 0.531968 | researchgate.net |

| Cytosine | 0.410891 | researchgate.net |

| Thymine | 0.308315 | researchgate.net |

Biological Activity and Mechanistic Investigations in Vitro

Antimicrobial and Antiparasitic Activities

Antifungal Activity (e.g., against Colletotrichum fragariae)

No specific data was found regarding the antifungal activity of 2,4,7-Trimethoxyquinoline against the fungal pathogen Colletotrichum fragariae. While studies on plant extracts, such as from Helietta parvifolia, have identified other quinoline (B57606) alkaloids with antifungal properties, this compound was not among the compounds reported in that research. mdpi.com

Insecticidal Properties

A review of the scientific literature did not yield any information concerning the insecticidal properties of this compound.

Phytotoxic Activities (e.g., against Agrostis stolonifera, Lemna pausicotata)

There is no available research data from the search results describing the phytotoxic effects of this compound on plant species such as Agrostis stolonifera (creeping bentgrass) or Lemna pausicotata (duckweed). Investigations into compounds from Helietta parvifolia showed phytotoxicity from other molecules, but this compound was not identified as one of the active components. mdpi.comosti.gov

Enzyme Inhibition (e.g., Anticholinesterase, COX-2, 15-LOX)

No studies were found that evaluated the inhibitory activity of this compound against acetylcholinesterase, cyclooxygenase-2 (COX-2), or 15-lipoxygenase (15-LOX). The existing literature on quinoline-based enzyme inhibitors focuses on other derivatives and does not provide specific data for this compound.

Note: The request for data tables could not be fulfilled as no specific experimental data for this compound were found in the cited sources for the outlined biological activities.

Structure Activity Relationship Sar Studies

Correlation of Molecular Structure with Biological Potency

The biological potency of quinoline (B57606) derivatives is intricately linked to their molecular structure. The quinoline scaffold itself is a recognized pharmacophore present in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects. nbinno.comijresm.comnih.govnih.gov The introduction of various substituents at different positions on the quinoline ring can significantly modulate the compound's pharmacological efficacy. rsc.org

Key structural features that influence biological potency include:

Lipophilicity : The lipophilicity of quinoline derivatives, often expressed as cLogP, plays a significant role in their biological activity. Studies on 2-arylquinoline derivatives have shown a correlation between higher lipophilicity and greater cytotoxic effects against cancer cell lines like HeLa and PC3. rsc.org Aromatic quinolines tend to be more lipophilic than their partially saturated tetrahydroquinoline counterparts, which often corresponds to better activity profiles. rsc.org

Electronic Properties : The electronic nature of substituents (electron-donating or electron-withdrawing) is crucial. For instance, in some quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at the C-2 position enhanced antimalarial activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org

Steric Factors : The size and spatial arrangement of substituents can influence how a molecule interacts with its biological target. The bulkiness of substituents can affect binding affinity and selectivity. researchgate.net

The presence of methoxy groups, as in 2,4,7-trimethoxyquinoline, is a recurring feature in many biologically active molecules and is known to play a crucial role in enhancing anticancer activity. researchgate.net These groups can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets like enzymes or receptors.

Impact of Substituent Position and Nature on Biological Activity

The specific placement and chemical nature of substituents on the quinoline core are critical determinants of biological activity and selectivity. Even minor structural modifications can lead to significant changes in potency and therapeutic profile.

The substitution pattern of methoxy groups on the quinoline ring dramatically influences the compound's biological effects. Different isomers, such as those with methoxy groups on the benzene (B151609) ring versus the pyridine (B92270) ring, exhibit distinct activities.

For example, a study focused on 5,6,7-trimethoxy quinoline derivatives revealed their potential as tubulin polymerization inhibitors. nih.gov Within this series, N-aryl-trimethoxy quinolin-4-amines generally showed greater cytotoxicity against cancer cells than 2-styryl-trimethoxy quinoline derivatives. Specifically, compounds possessing N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) substituents demonstrated the most potent antiproliferative activity. nih.gov This highlights that for the 5,6,7-trimethoxy scaffold, the nature of the substituent at the 4-position is a key driver of cytotoxicity.

While direct comparative studies across all trimethoxyquinoline isomers are limited, the broader literature on substituted quinolines underscores the importance of the methoxy group's location. The presence of a methoxy group at the C-6 position in quinine (B1679958) is not essential for antimalarial activity, and its replacement with a halogen can enhance potency. rsc.org In other contexts, such as certain coumarin-quinoline hybrids, a methoxy group at the C-7 position was associated with dual inhibitory activity against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov The diverse effects associated with methoxy group placement indicate that each substitution pattern (e.g., 2,4,7-, 5,6,7-, or others) likely results in a unique pharmacological profile by altering the molecule's interaction with specific biological targets.

The introduction of aromatic and heteroaromatic rings as substituents can profoundly impact the biological activity of the quinoline core. These substituents can influence the molecule's planarity, lipophilicity, and potential for pi-pi stacking interactions with biological targets.

In a series of 5,6,7-trimethoxy-N-aryl quinolin-4-amines , the cytotoxicity increased with the increasing lipophilicity of the substituent on the N-phenyl group. nih.gov Derivatives with phenoxy and benzoyl groups were found to be more cytotoxic than those with simpler methoxy substitutions. nih.gov The position of these aromatic substituents is also critical; for instance, a compound with a 4-phenoxy group was more cytotoxic than its isomer with a 3-phenoxy group. nih.gov

Similarly, studies on 2-arylquinolines have shown that they display a better anticancer activity profile against various cell lines compared to related tetrahydroquinolines. rsc.org Specifically, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines showed significant activity against PC3 and HeLa cancer cell lines. rsc.org The introduction of a phenol (B47542) ring as a substituent has also been noted to modify and enhance the bioactivity of certain quinoline scaffolds. nih.gov

The table below summarizes the cytotoxic activity of selected 5,6,7-trimethoxyquinoline derivatives, illustrating the impact of different aromatic substituents.

| Compound | Substituent at 4-amino position | A2780 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

|---|---|---|---|

| Compound 7a | N-(4-methoxyphenyl) | >100 | >100 |

| Compound 7e | N-(4-benzoylphenyl) | 0.5 ± 0.05 | 1.1 ± 0.09 |

| Compound 7f | N-(4-phenoxyphenyl) | 0.4 ± 0.04 | 0.9 ± 0.08 |

| Compound 7g | N-(3-phenoxyphenyl) | 1.5 ± 0.1 | 3.5 ± 0.2 |

Data sourced from a study on 5,6,7-trimethoxy quinoline derivatives, illustrating the enhanced cytotoxicity with benzoyl and phenoxy substituents compared to a methoxy substituent. nih.gov

The linker's chemistry dictates several critical properties of the conjugate:

Stability : The linker must be stable enough to remain intact in systemic circulation, preventing premature release of the active drug that could lead to off-target toxicity. symeres.comresearchgate.net

Release Mechanism : Linkers can be designed to be either non-cleavable or cleavable. Cleavable linkers are engineered to break and release the drug under specific conditions found at the target site, such as a change in pH within endosomes or the presence of specific enzymes that are overexpressed in tumor cells. symeres.comnih.gov

For a hypothetical conjugate involving a this compound moiety, the choice of linker would be paramount. An acid-sensitive linker, for example, could be used to release the drug within the acidic environment of lysosomes following internalization by a cancer cell. nih.gov Alternatively, an enzyme-cleavable linker could be designed for release in the tumor microenvironment. The connection point on the quinoline ring and the length and flexibility of the linker would also need to be optimized to ensure that the released drug retains its high potency. researchgate.net An example from a related field shows the use of an oxy-phenoxy propionic acid moiety to link a 7-bromo-quinoline to another part of the molecule, demonstrating how ether and ester functionalities can serve as stable connections in complex bioactive agents. doi.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various molecular descriptors—physicochemical properties such as electronic, steric, and hydrophobic parameters—QSAR models can predict the activity of novel, unsynthesized molecules. researchgate.net

For quinoline derivatives, QSAR has been employed to understand their activity as anticancer agents, antimalarials, and enzyme inhibitors. nih.govnih.gov A typical QSAR study involves:

Data Set Compilation : Assembling a series of quinoline analogs with experimentally determined biological activities (e.g., IC₅₀ values).

Descriptor Calculation : Calculating a wide range of 2D and 3D molecular descriptors for each compound.

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation : Rigorously validating the model's predictive power using internal (e.g., q²) and external (e.g., r²_test) validation techniques to ensure its reliability. mdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity. nih.govmdpi.com For instance, a QSAR model for tetrahydroquinoline derivatives targeting a specific enzyme identified that introducing amino and hydrophobic groups at certain positions could enhance inhibitory activity. mdpi.com Such models provide invaluable guidance for the rational design of new, more potent this compound analogs by predicting which structural modifications are most likely to improve biological potency.

Natural Occurrence and Isolation of Trimethoxyquinolines

Identification and Isolation from Botanical Sources

Scientific research has pinpointed the presence of 2,4,7-Trimethoxyquinoline in the leaves and stems of Choisya ternata, a member of the Rutaceae family. The initial step in its isolation involves the careful collection and preparation of the plant material. Typically, the leaves and stems are air-dried and then finely ground to increase the surface area for solvent extraction. The powdered plant material is then subjected to extraction with a polar solvent, such as methanol, to draw out a wide range of chemical constituents, including the target alkaloid.

While Helietta parvifolia is a known source of various quinoline (B57606) alkaloids, and has been extensively studied for its chemical composition, the presence of this compound in this particular species is not explicitly documented in the reviewed literature. nih.govosti.govnih.gov Research on Helietta parvifolia has led to the isolation of other structurally related alkaloids, such as heliparvifoline, flindersiamine, and isoflindersiamine (B1212641) from its leaves and twigs. nih.govdocumentsdelivered.com

The following table summarizes the botanical source and the initial extraction solvent for this compound.

| Botanical Source | Plant Part | Initial Extraction Solvent |

| Choisya ternata | Leaves and Stems | Methanol |

Bioassay-Guided Fractionation and Purification Methodologies

Following the initial extraction, a complex mixture of compounds is obtained. To isolate this compound, a systematic process of fractionation and purification is employed, which is often guided by bioassays.

Bioassay-Guided Fractionation is a process where the crude extract is separated into various fractions, and each fraction is tested for a specific biological activity. nih.govresearchgate.netnih.govbiointerfaceresearch.com This allows researchers to target and isolate the active compounds more efficiently. While the specific bioassays used to guide the fractionation of Choisya ternata extracts leading to the isolation of this compound are not detailed in the available literature, common bioassays for quinoline alkaloids include antimicrobial, antifungal, and cytotoxic screenings. osti.govnih.govresearchgate.net For instance, in studies of Helietta parvifolia, extracts were evaluated for antifungal activity against plant pathogens like Colletotrichum fragariae to guide the isolation of active alkaloids. osti.govnih.gov

The general workflow for bioassay-guided fractionation involves:

Crude Extraction: Initial extraction of the plant material with a suitable solvent.

Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to create fractions with different chemical profiles.

Bioassay of Fractions: Each fraction is tested for the desired biological activity.

Further Fractionation of Active Fractions: The most active fraction is then subjected to further separation using chromatographic techniques. This process is repeated until a pure, active compound is isolated.

Purification Methodologies for quinoline alkaloids like this compound typically involve various chromatographic techniques. These methods separate compounds based on their physical and chemical properties, such as polarity, size, and charge.

Commonly used chromatographic techniques include:

Column Chromatography: A widely used technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (mobile phase) is used to elute the compounds at different rates, leading to their separation.

Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the separation process and identifying the components of a mixture. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): A highly efficient and sensitive technique used for the final purification of compounds. mdpi.comnih.gov It utilizes high pressure to pass the solvent through a column containing fine particles, resulting in high-resolution separations.

For the isolation of quinoline alkaloids from Choisya ternata, high-speed countercurrent chromatography (HSCCC) has also been successfully employed. scielo.br This technique is a form of liquid-liquid partition chromatography that avoids the use of solid adsorbents.

The table below outlines the common purification techniques used for quinoline alkaloids.

| Purification Technique | Principle | Application |

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. | Initial fractionation of crude extracts. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily for monitoring. | Monitoring the progress of column chromatography and assessing fraction purity. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Final purification of isolated compounds to achieve high purity. |

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix. | Separation of alkaloids from complex mixtures. scielo.br |

The final step in the process is the structure elucidation of the purified compound. This is achieved through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm the identity and structure of this compound. sic.gov.co

Future Directions and Research Perspectives

Rational Design and Synthesis of Advanced Trimethoxyquinoline Derivatives

The future development of 2,4,7-trimethoxyquinoline-based compounds will heavily rely on the principles of rational drug design and molecular hybridization. nih.gov Inspired by the success of combining bioactive scaffolds, researchers are expected to merge the trimethoxyquinoline core with other pharmacophores to create hybrid molecules with enhanced potency and novel mechanisms of action. nih.gov This strategy has proven effective in the development of other quinoline (B57606) derivatives, such as combining trimethoxyquinoline and styrylquinoline structures to yield promising new anticancer agents. nih.gov

Future synthetic strategies will likely focus on creating libraries of derivatives with modifications at key positions of the quinoline ring. By introducing diverse substituents, chemists can systematically probe structure-activity relationships (SAR) to identify compounds with optimized biological profiles. For instance, the synthesis of N-aryl-trimethoxy quinolin-4-amine and 2-styryl-trimethoxy quinoline derivatives has shown that such modifications can lead to potent cytotoxic activity against cancer cells. nih.gov The development of efficient, one-pot synthesis methods, potentially utilizing microwave irradiation or novel catalysts, will be crucial for accelerating the discovery process. preprints.org

Further Elucidation of Molecular Mechanisms of Action

A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is a critical area for future investigation. For related trimethoxyquinoline compounds, inhibition of tubulin polymerization has been identified as a key mechanism for their anticancer activity. nih.gov These agents can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Future studies should aim to confirm if this compound derivatives share this mechanism and to precisely map their binding sites on the tubulin protein, similar to how verubulin's interaction with the colchicine binding site is understood. nih.gov

Beyond tubulin inhibition, the broad bioactivity of the quinoline scaffold suggests that other molecular targets may be relevant. nih.gov Research should explore potential interactions with other key cellular players, such as protein kinases, DNA topoisomerases, or various receptors. nih.govnih.gov For example, certain dihydroisoquinolines have been shown to modulate the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine (5-HT) receptors, affecting calcium currents and muscle contractility. nih.gov Investigating such alternative mechanisms could reveal new therapeutic opportunities for this compound derivatives.

Leveraging Advanced Computational Tools for Drug Discovery and Optimization

Advanced computational techniques are set to play a pivotal role in accelerating the discovery and optimization of this compound-based agents. In silico methods allow for the efficient screening of virtual compound libraries and the prediction of their biological activities, significantly reducing the time and cost associated with laboratory synthesis and testing.

Molecular docking studies, for instance, can predict how newly designed derivatives will bind to specific biological targets, such as the main protease (Mpro) of viruses or the colchicine-binding site of tubulin. researchgate.netnih.govnih.gov This allows for the prioritization of candidates with the highest predicted binding affinity for synthesis. Furthermore, Density Functional Theory (DFT) calculations can be employed to optimize the molecular structures of these compounds and to understand their electronic properties. researchgate.netnih.gov

Analyses such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) provide insights into the physicochemical properties and relative reactivity of the molecules, which are crucial for predicting their behavior in a biological system. researchgate.netnih.gov These computational approaches, which have been successfully applied to other quinoline systems, will be invaluable for the rational design and refinement of novel this compound derivatives. researchgate.netnih.gov

Table 1: Application of Computational Tools in Quinoline Derivative Research

| Computational Tool | Application | Research Finding Example | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding affinity and mode of interaction with a biological target. | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolines efficiently docked in the main protease (Mpro) of SARS-CoV-2. | researchgate.netnih.govnih.gov |

| DFT (B3LYP/6-31G(d)) | Optimizes molecular geometry and compares theoretical vs. experimental structures. | Theoretical and experimental geometrical parameters for novel quinolin-6(7H)-ones were found to be in good agreement. | researchgate.netnih.gov |

| FMO Analysis | Investigates physicochemical properties and relative molecular reactivity. | Used to understand the stability and reactivity of newly synthesized quinoline derivatives. | researchgate.netnih.gov |

| MEP Analysis | Identifies the most reactive nucleophilic and electrophilic sites in a molecule. | Helped to investigate reactive sites in quinoline crystals against biological potentials. | researchgate.netnih.gov |

| Hirshfeld Analysis | Investigates intermolecular interactions, such as hydrogen bonds. | Confirmed the formation of strong C-H⋯O and N-H⋯O interactions in synthesized crystals. | researchgate.netnih.gov |

Exploration of Novel Therapeutic and Agrochemical Applications

The versatile quinoline scaffold is found in compounds with a wide array of pharmacological activities, suggesting that this compound derivatives could have applications beyond their currently investigated anticancer potential. nih.gov The quinoline ring is a core component of drugs used to treat malaria (e.g., chloroquine), bacterial infections, and viral diseases. nih.govnih.gov Future research should therefore include broad-spectrum screening of novel this compound derivatives against a diverse panel of pathogens, including bacteria, fungi, parasites, and viruses.

Given that pyrimidine-based compounds like Molnupiravir have been approved as antiviral drugs, the development of quinoline-pyrimidine hybrids could be a particularly fruitful avenue for discovering new antiviral agents. nih.gov Moreover, the influence of quinoline-related structures on neurological and cardiovascular systems opens the door to exploring applications for Alzheimer's disease, pain management, and cardiovascular conditions. nih.govnih.gov

In addition to therapeutic uses, the biological activity of quinoline compounds makes them potential candidates for agrochemical applications. Their inherent antifungal and antimicrobial properties could be harnessed to develop new fungicides and bactericides for crop protection, providing an alternative to existing treatments and helping to manage resistance.

Q & A

Q. What are the key analytical techniques for confirming the structural identity and purity of 2,4,7-Trimethoxyquinoline?

To confirm structural identity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR provide detailed information on proton and carbon environments, resolving methoxy group positions (e.g., 2-, 4-, and 7-substitutions) and aromatic proton splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns, distinguishing this compound from isomers like 5,6,7-trimethoxyquinoline .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O stretches from methoxy groups) and confirms absence of impurities like hydroxyl or carbonyl moieties .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating and detecting trace impurities or byproducts .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

- Doebner-von Miller Reaction : Condensation of substituted anilines with α,β-unsaturated carbonyl compounds to form the quinoline core. For example, reacting 3,4,5-trimethoxyaniline with crotonaldehyde under acidic conditions .

- Methoxy Group Introduction : Post-cyclization alkylation or nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base .

- Optimization Strategies : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid) to enhance yield and regioselectivity .

Q. How can researchers evaluate the biological activity of this compound in anticancer studies?

Standard protocols include:

- In Vitro Cytotoxicity Assays : Use MTT or SRB assays to measure IC50 values against cancer cell lines (e.g., HeLa, MCF-7). Compare activity with structurally related compounds (e.g., 4-aroyl-6,7,8-trimethoxyquinolines) to assess substituent effects .

- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to evaluate protein expression (e.g., caspase-3, Bcl-2) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, steric effects) influence the biological activity of this compound derivatives?

Key considerations for structure-activity relationship (SAR) studies:

- Substituent Position : Moving methoxy groups from 2,4,7 to 5,6,7 positions alters electronic properties and binding affinity to targets like tubulin or DNA topoisomerases .

- Steric Effects : Bulky substituents at C-4 (e.g., aroyl groups) may hinder interaction with hydrophobic enzyme pockets, reducing potency .

- Comparative Analysis : Use computational tools (e.g., molecular docking) to predict binding modes and validate with in vitro assays .

Q. How can researchers resolve contradictions in reported biological data for this compound analogs?

Common sources of discrepancies and mitigation strategies:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .

- Compound Stability : Monitor degradation via HPLC-MS under storage conditions (e.g., light, humidity) .

- Target Selectivity : Use isogenic cell lines or knockout models to confirm target specificity .

Q. What computational methods are suitable for predicting the physicochemical and ADMET properties of this compound?

- Physicochemical Properties : Software like ACD/Labs or ChemAxon calculates logP, pKa, and solubility, critical for bioavailability .

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate absorption, metabolism (CYP450 interactions), and toxicity (e.g., Ames test predictions) .

Methodological Challenges and Best Practices

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

- Simulated Biological Media : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours .

- Light Sensitivity : Conduct stability studies under UV/visible light to identify photodegradation products .

Q. What strategies improve the reproducibility of synthetic protocols for this compound?

- Detailed Reaction Logs : Record exact stoichiometry, solvent batches, and purification steps (e.g., column chromatography gradients) .

- Collaborative Validation : Share protocols with independent labs to verify yields and purity .

Data Presentation and Reporting Standards

Q. How should spectral data (NMR, MS) for this compound be reported to meet journal requirements?

- NMR : Include chemical shifts (δ in ppm), multiplicity, coupling constants (J in Hz), and integration values. Assign all protons and carbons using 2D techniques (HSQC, HMBC) .

- MS : Report molecular ion ([M+H]+/[M-H]-), isotopic pattern, and major fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.